molecular formula C16H17NO3 B14233009 (3-Acetyl-2,4-dimethyl-5-phenyl-1H-pyrrol-1-yl)acetic acid CAS No. 396123-25-4

(3-Acetyl-2,4-dimethyl-5-phenyl-1H-pyrrol-1-yl)acetic acid

Cat. No.: B14233009
CAS No.: 396123-25-4
M. Wt: 271.31 g/mol
InChI Key: FBUYWQRCNRSHAX-UHFFFAOYSA-N
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Description

(3-Acetyl-2,4-dimethyl-5-phenyl-1H-pyrrol-1-yl)acetic acid is a chemical compound that belongs to the class of pyrrole derivatives. Pyrroles are five-membered heterocyclic aromatic organic compounds, and their derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Acetyl-2,4-dimethyl-5-phenyl-1H-pyrrol-1-yl)acetic acid typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, starting with a substituted acetophenone and an appropriate amine, the intermediate products undergo cyclization to form the pyrrole ring. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to minimize waste and reduce the use of hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

(3-Acetyl-2,4-dimethyl-5-phenyl-1H-pyrrol-1-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under specific conditions to achieve desired substitutions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted pyrrole derivatives.

Scientific Research Applications

(3-Acetyl-2,4-dimethyl-5-phenyl-1H-pyrrol-1-yl)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: The compound is used in the production of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of (3-Acetyl-2,4-dimethyl-5-phenyl-1H-pyrrol-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Indole derivatives: These compounds share a similar heterocyclic structure and exhibit diverse biological activities.

    Imidazole derivatives: Known for their applications in pharmaceuticals and materials science.

    Pyridine derivatives: Another class of heterocyclic compounds with significant chemical and biological relevance.

Uniqueness

(3-Acetyl-2,4-dimethyl-5-phenyl-1H-pyrrol-1-yl)acetic acid is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. Its combination of acetyl, dimethyl, and phenyl groups makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

396123-25-4

Molecular Formula

C16H17NO3

Molecular Weight

271.31 g/mol

IUPAC Name

2-(3-acetyl-2,4-dimethyl-5-phenylpyrrol-1-yl)acetic acid

InChI

InChI=1S/C16H17NO3/c1-10-15(12(3)18)11(2)17(9-14(19)20)16(10)13-7-5-4-6-8-13/h4-8H,9H2,1-3H3,(H,19,20)

InChI Key

FBUYWQRCNRSHAX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=C1C(=O)C)C)CC(=O)O)C2=CC=CC=C2

Origin of Product

United States

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